molecular formula C18H14N4O4 B11288337 N-(4-carbamoylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(4-carbamoylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11288337
M. Wt: 350.3 g/mol
InChI Key: XBDIQQVMNHDRKT-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrimidine ring, which is a common structural motif in many biologically active molecules. The presence of carbamoyl and phenyl groups further enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide in the presence of a base such as triethylamine or pyridine . This reaction forms an intermediate, which is then further reacted under controlled conditions to yield the final product. The overall yield of this synthetic route can be optimized to achieve high efficiency .

Industrial Production Methods

For industrial-scale production, the synthesis process is often optimized to ensure safety, cost-effectiveness, and high yield. The use of non-toxic solvents and reagents, as well as the implementation of efficient purification techniques, are crucial for large-scale synthesis . The industrial production methods may also involve continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like triethylamine for substitution reactions . The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C18H14N4O4/c19-15(23)11-6-8-12(9-7-11)21-16(24)14-10-20-18(26)22(17(14)25)13-4-2-1-3-5-13/h1-10H,(H2,19,23)(H,20,26)(H,21,24)

InChI Key

XBDIQQVMNHDRKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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